molecular formula C14H11FO2 B1323942 2-Fluoro-3'-methoxybenzophenone CAS No. 890098-08-5

2-Fluoro-3'-methoxybenzophenone

Cat. No. B1323942
M. Wt: 230.23 g/mol
InChI Key: BOCOITOJOGVWRB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Fluoro-3’-methoxybenzophenone is a chemical compound with the CAS Number: 890098-08-5 and a molecular weight of 230.24 . It is also known by its IUPAC name, (2-fluorophenyl)(3-methoxyphenyl)methanone . The compound appears as a clear, colorless oil .


Molecular Structure Analysis

The molecular structure of 2-Fluoro-3’-methoxybenzophenone is represented by the linear formula C14H11FO2 . The InChI code for the compound is 1S/C14H11FO2/c1-17-11-6-4-5-10(9-11)14(16)12-7-2-3-8-13(12)15/h2-9H,1H3 .


Physical And Chemical Properties Analysis

2-Fluoro-3’-methoxybenzophenone is a clear, colorless oil . The compound has a molecular weight of 230.24 . More specific physical and chemical properties such as melting point, boiling point, and density are not provided in the available resources.

Scientific Research Applications

Radioligand Synthesis for Brain Imaging

A significant application of a compound related to 2-Fluoro-3'-methoxybenzophenone is in the synthesis of radioligands for brain imaging. Vos and Slegers (1994) developed a method for synthesizing 4-(4-[11C]methoxyphenyl)-(5-fluoro-2-hydroxyphenyl)-methylene-aminobutyric acid, a potential radioligand for the GABA receptor in the brain. This process involved O-methylation and subsequent Schiff reaction, demonstrating the compound's relevance in neuroimaging research (Vos & Slegers, 1994).

Environmental Microbiology

In environmental microbiology, derivatives of Fluorobenzophenone have been used to study the degradation pathways of phenolic compounds under methanogenic conditions. For instance, Londry and Fedorak (1993) explored the transformations of fluorophenols, including 2-fluorophenol, to investigate the degradation of phenol in a methanogenic consortium (Londry & Fedorak, 1993).

Synthesis of High-Performance Polymers

Shude Xiao et al. (2003) conducted research on the synthesis of a fluorinated phthalazinone monomer and its polymers for potential applications in engineering plastics and membrane materials. The study highlights the role of fluorobenzophenone derivatives in developing materials with distinguished thermal properties and good solubility (Shude Xiao et al., 2003).

Analytical Chemistry Applications

In analytical chemistry, 2-Fluoro-3'-methoxybenzophenone derivatives are used in methodologies for detecting environmental pollutants. Negreira et al. (2009) developed a method using liquid chromatography-tandem mass spectrometry for determining hydroxylated benzophenone UV absorbers in environmental water samples (Negreira et al., 2009).

properties

IUPAC Name

(2-fluorophenyl)-(3-methoxyphenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11FO2/c1-17-11-6-4-5-10(9-11)14(16)12-7-2-3-8-13(12)15/h2-9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOCOITOJOGVWRB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(=O)C2=CC=CC=C2F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30641485
Record name (2-Fluorophenyl)(3-methoxyphenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30641485
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Fluoro-3'-methoxybenzophenone

CAS RN

890098-08-5
Record name (2-Fluorophenyl)(3-methoxyphenyl)methanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=890098-08-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2-Fluorophenyl)(3-methoxyphenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30641485
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.